molecular formula C20H18ClN5O B11028051 3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B11028051
M. Wt: 379.8 g/mol
InChI Key: NHYDCTXSPNQQIR-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: , also known by its chemical structure C₁₈H₁₆ClN₅O, is a synthetic compound with interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • While specific industrial production methods are not widely documented, research in this area is ongoing.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: Depending on the reaction, products may include substituted imidazoles or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential biological activities (e.g., anti-inflammatory, anticancer).

    Medicine: May have applications in drug development.

    Industry: Potential use in functional materials.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other similar compounds.

    Similar Compounds: Explore related structures, such as other indole-based or triazole-containing molecules.

Remember that ongoing research may reveal additional insights into this compound’s properties and applications

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H18ClN5O/c21-17-4-3-16-7-9-25(19(16)11-17)10-8-20(27)24-18-5-1-15(2-6-18)12-26-14-22-13-23-26/h1-7,9,11,13-14H,8,10,12H2,(H,24,27)

InChI Key

NHYDCTXSPNQQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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